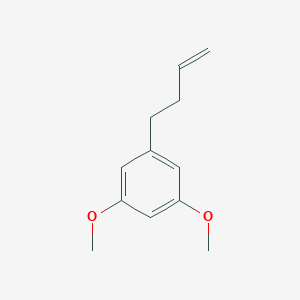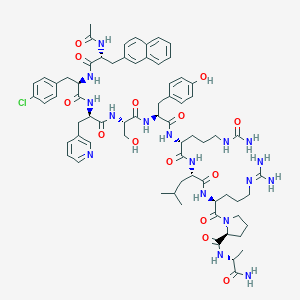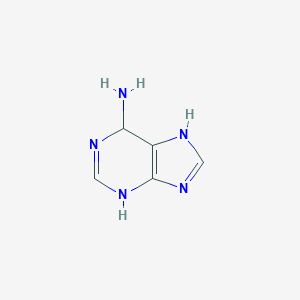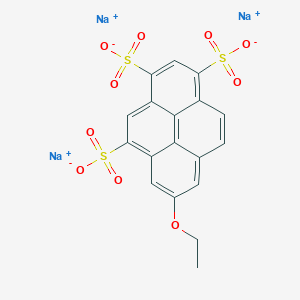
(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, commonly known as 8-OH-DPAT, is a selective agonist of the serotonin receptor 5-HT1A. It has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
8-OH-DPAT has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It has also been used in preclinical studies to investigate the role of the 5-HT1A receptor in various physiological and behavioral processes, such as sleep, appetite, and sexual behavior.
Wirkmechanismus
8-OH-DPAT exerts its effects by selectively binding to and activating the 5-HT1A receptor, which is widely distributed throughout the central and peripheral nervous systems. Activation of this receptor leads to a decrease in the firing rate of serotonin neurons, resulting in a decrease in the release of serotonin in various brain regions. This, in turn, leads to downstream effects on various physiological and behavioral processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-OH-DPAT are mediated by its selective activation of the 5-HT1A receptor. These effects include a decrease in anxiety and depression-like behaviors, an increase in exploratory behavior, and an enhancement of cognitive function. It has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-OH-DPAT in lab experiments is its selectivity for the 5-HT1A receptor, which allows for the investigation of the specific role of this receptor in various physiological and behavioral processes. However, one limitation of using 8-OH-DPAT is its relatively short half-life, which may require frequent dosing in certain experiments.
Zukünftige Richtungen
For research on 8-OH-DPAT include investigating its potential therapeutic applications in various neurological and psychiatric disorders, as well as further elucidating its mechanism of action and downstream effects on various physiological and behavioral processes. Additionally, the development of more selective and longer-acting agonists of the 5-HT1A receptor may provide new opportunities for therapeutic intervention in these disorders.
Synthesemethoden
The synthesis of 8-OH-DPAT involves the condensation of 2,3-dihydro-1,4-naphthalenedione with N,N-dipropyl-ethylenediamine, followed by reduction with sodium borohydride and methylation with iodomethane. The final product is obtained after purification through column chromatography.
Eigenschaften
CAS-Nummer |
119432-88-1 |
|---|---|
Produktname |
(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
Molekularformel |
C17H27NO |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
(2R)-8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
SPOMVKJPPZWHRF-OAHLLOKOSA-N |
Isomerische SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)OC |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
Synonyme |
(R)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




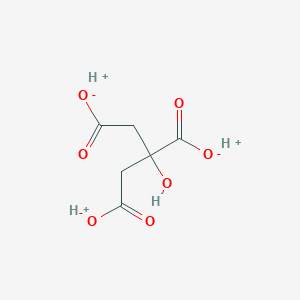
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)



![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
